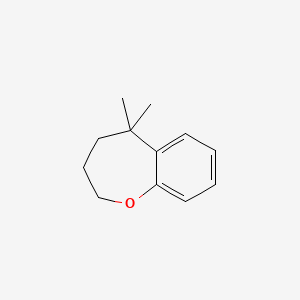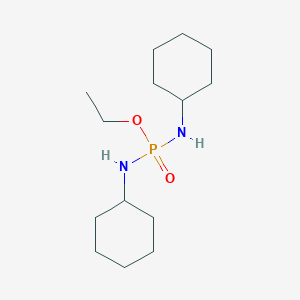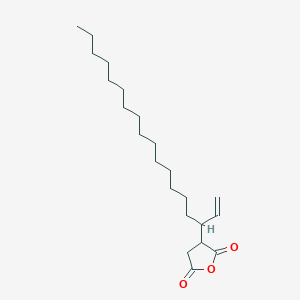
3-(Octadec-1-EN-3-YL)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadec-1-en-3-yl)oxolane-2,5-dione is a chemical compound with the molecular formula C22H38O3This compound is characterized by its oxolane ring structure and a long aliphatic chain, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadec-1-en-3-yl)oxolane-2,5-dione typically involves the reaction of maleic anhydride with octadecene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octadec-1-en-3-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted oxolane derivatives .
Applications De Recherche Scientifique
3-(Octadec-1-en-3-yl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Octadec-1-en-3-yl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-dodecenyl)succinic anhydride: Similar in structure but with a shorter aliphatic chain.
3-(octadec-1-en-1-yl)dihydrofuran-2,5-dione: Another compound with a similar oxolane ring structure
Uniqueness
3-(Octadec-1-en-3-yl)oxolane-2,5-dione is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and stability .
Propriétés
Numéro CAS |
56934-12-4 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-octadec-1-en-3-yloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(4-2)20-18-21(23)25-22(20)24/h4,19-20H,2-3,5-18H2,1H3 |
Clé InChI |
GULIOAWTWHWGQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C=C)C1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


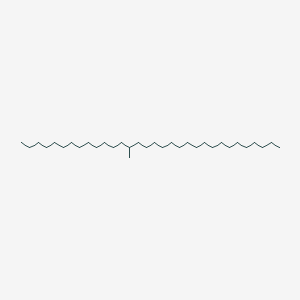
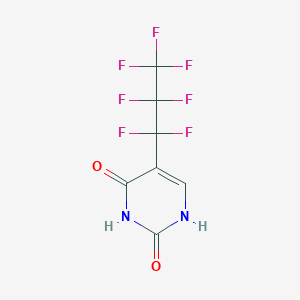
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
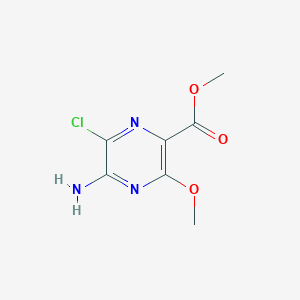
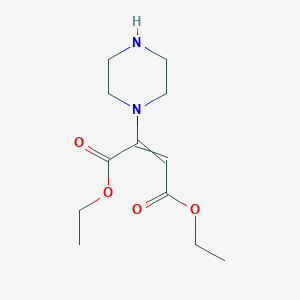
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)



